molecular formula C27H26F3N3OS B12018835 3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole

3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole

Cat. No.: B12018835
M. Wt: 497.6 g/mol
InChI Key: JQVJIYSBZOOXRO-UHFFFAOYSA-N
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Description

“3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole” is a synthetic organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by its complex structure, which includes tert-butyl, methoxyphenyl, and trifluoromethylbenzyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole” typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group.

    Reduction: Reduction reactions could target the triazole ring or other functional groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, triazole derivatives are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine

The compound may have potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Triazole derivatives are known for their therapeutic properties.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole” would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, disruption of cell membranes, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound of the triazole family.

    Fluconazole: A triazole antifungal medication.

    Voriconazole: Another triazole antifungal agent.

Uniqueness

“3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole” is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other triazole derivatives.

Properties

Molecular Formula

C27H26F3N3OS

Molecular Weight

497.6 g/mol

IUPAC Name

3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole

InChI

InChI=1S/C27H26F3N3OS/c1-26(2,3)20-10-8-19(9-11-20)24-31-32-25(33(24)22-12-14-23(34-4)15-13-22)35-17-18-6-5-7-21(16-18)27(28,29)30/h5-16H,17H2,1-4H3

InChI Key

JQVJIYSBZOOXRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC4=CC(=CC=C4)C(F)(F)F

Origin of Product

United States

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